1,1'-Dibenzyl-4,4'-bipyridinium dichloride
Overview
Description
1,1'-Dibenzyl-4,4'-bipyridinium dichloride is a bipyridinium carboxylate ligand that has been utilized in the synthesis of various coordination polymers. These polymers exhibit unique photochromic properties when exposed to sunlight, UV-light, and X-ray irradiation. The ligand forms the basis for creating compounds with different dimensional structures by adjusting the coordination mode between the viologen ligand and metal ions, as seen in the synthesis of three new coordination polymers with varying benzenecarboxylic acids .
Synthesis Analysis
The synthesis of coordination polymers based on 1,1'-Dibenzyl-4,4'-bipyridinium dichloride involves the use of benzenecarboxylic acids to adjust the coordination mode with metal ions. For instance, the use of 1,4-benzenedicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid has led to the formation of one-dimensional and two-dimensional structures, respectively. These structures are significant as they exhibit reversible color changes upon exposure to various forms of light due to the formation of viologen radicals .
Molecular Structure Analysis
The molecular structure of compounds based on 1,1'-Dibenzyl-4,4'-bipyridinium dichloride has been determined through single crystal structure analyses. The analyses reveal that the compounds can form one-dimensional chain-like structures or two-dimensional layered architectures, depending on the type of benzenecarboxylic acid used during the synthesis. The structural versatility of these compounds is crucial for their photochromic properties .
Chemical Reactions Analysis
The chemical reactions involving 1,1'-Dibenzyl-4,4'-bipyridinium dichloride-based compounds are characterized by the formation of viologen radicals, which are responsible for the reversible color changes observed under different light conditions. These reactions are not only interesting for their photochromic behavior but also for the potential to create an ultralong-lived charge-separated state, which is a valuable property for materials used in electronic devices .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1'-Dibenzyl-4,4'-bipyridinium dichloride-based compounds are influenced by their molecular structure and the nature of their chemical reactions. The compounds exhibit high photosensitivity, with some showing an eye-detectable color change after just one minute of sunlight exposure in air. This indicates a strong interaction with light and a rapid response, which could be advantageous for applications in smart materials and sensors .
Scientific Research Applications
Electrochemical Behavior : Elofson and Edsberg (1957) investigated the polarographic behavior of 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, revealing its reversible reduction waves in the first single-electron step. This study is significant for understanding the electrochemical properties of the compound (Elofson & Edsberg, 1957).
Coordination Polymers : Zhang et al. (2009) described the synthesis of a unique coordination polymer using 1,1'-Dibenzyl-4,4'-bipyridinium dichloride with Cu(NO3)2, demonstrating interesting electronic transition and magnetic properties. This showcases the compound's potential in creating novel materials (Zhang et al., 2009).
Photo- and Thermochromic Behaviors : Yao et al. (2009) explored the formation of a novel coordination compound with 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, exhibiting notable photoinduced and thermal-induced color changes. This research highlights the compound's utility in developing materials with responsive color-changing properties (Yao et al., 2009).
Electrochromic Properties : Hoshino et al. (2009) studied the electrochromic properties of 1,1'-Dibenzyl-4,4'-bipyridinium, observing a reversible color change from violet to transparent to white. This research is crucial for applications in smart windows and displays (Hoshino et al., 2009).
Photochromic Properties in Coordination Polymers : Liu et al. (2017) investigated the photochromic behavior of coordination polymers containing 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, pointing out the influence of charge distribution on these properties. This study is essential for developing photo-responsive materials (Liu et al., 2017).
Formation of Pseudorotaxanes and Rotaxanes : Braunschweig et al. (2006) showed that Dibenzyl-4,4′-bipyridinium derivatives form complexes known as pseudorotaxanes and rotaxanes, which are important for molecular machine and switchable device applications (Braunschweig et al., 2006).
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2.2ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOIIDFMYPFJKP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Dibenzyl-4,4'-bipyridinium dichloride | |
CAS RN |
1102-19-8 | |
Record name | 4,4'-Bipyridinium, 1,1'-dibenzyl-, dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001102198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-dibenzyl-4,4'-bipyridinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM57QC5KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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